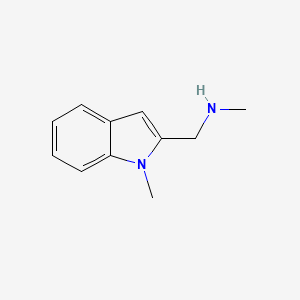

N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine

Overview

Description

N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine, abbreviated as NMIM, is a type of amine compound that has been studied for its potential applications in various scientific research fields. NMIM has been studied for its ability to act as an agonist of serotonin and norepinephrine receptors, as well as its potential to act as an inhibitor of the enzyme monoamine oxidase-A (MAO-A). NMIM has also been studied for its ability to modulate the release of glutamate and other neurotransmitters.

Scientific Research Applications

Tubulin Polymerization Inhibition

This compound has been studied for its potential to inhibit tubulin polymerization, which is a promising strategy for cancer therapy. By preventing the formation of microtubules, it can disrupt cell division and induce apoptosis in cancer cells. This mechanism is similar to that of colchicine, a well-known tubulin polymerization inhibitor .

Antiproliferative Activities

Derivatives of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine have shown significant antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29. These compounds can effectively halt the proliferation of cancer cells, making them potential candidates for anticancer drugs .

Cell Cycle Arrest

Research indicates that certain derivatives can cause cell cycle arrest in the G2/M phase. This halts the cell division process, leading to the death of rapidly dividing cancer cells. The ability to target specific phases of the cell cycle is crucial for the development of targeted cancer therapies .

Apoptosis Induction

Compounds based on N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine have been found to induce apoptosis in a dose-dependent manner. Apoptosis, or programmed cell death, is a vital process for eliminating cancer cells without affecting surrounding healthy tissues .

Mechanism of Action

Target of Action

The primary target of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. They play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine interacts with tubulin to inhibit its polymerization . This interaction disrupts the formation of microtubules, leading to alterations in cell structure and function .

Biochemical Pathways

The inhibition of tubulin polymerization affects various biochemical pathways. Most notably, it disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest in the G2/M phase . This disruption can trigger programmed cell death or apoptosis .

Pharmacokinetics

The compound’s ability to inhibit tubulin polymerization suggests that it can penetrate cell membranes and interact with intracellular targets .

Result of Action

The primary result of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine’s action is the induction of apoptosis in cells . This is due to the disruption of microtubule formation, which leads to cell cycle arrest and triggers programmed cell death .

properties

IUPAC Name |

N-methyl-1-(1-methylindol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-12-8-10-7-9-5-3-4-6-11(9)13(10)2/h3-7,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMINWSYCLTUQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464680 | |

| Record name | N-METHYL-1-(1-METHYL-1H-INDOL-2-YL)-METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3514-15-6 | |

| Record name | N-METHYL-1-(1-METHYL-1H-INDOL-2-YL)-METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

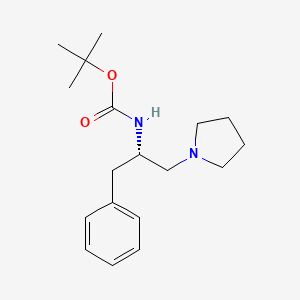

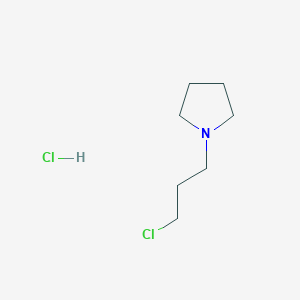

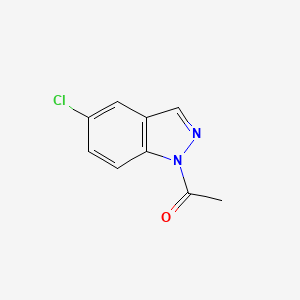

Synthesis routes and methods I

Procedure details

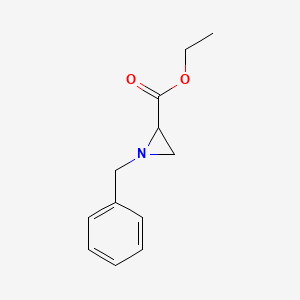

Synthesis routes and methods II

Procedure details

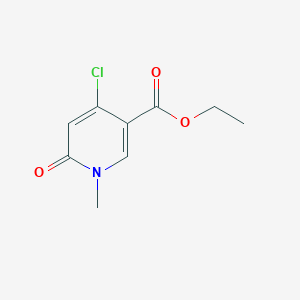

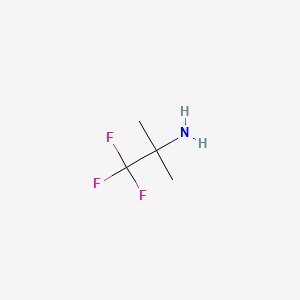

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B1312720.png)

![Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-](/img/structure/B1312749.png)